Unii-N6B5U76kaa
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H38O4 |
|---|---|
Molecular Weight |
390.6 g/mol |
IUPAC Name |
(4R)-4-[(5S,7S,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C24H38O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-15,17-20,22,26H,4-13H2,1-3H3,(H,27,28)/t14-,15-,17-,18+,19+,20+,22+,23+,24-/m1/s1 |
InChI Key |
KNVADAPHVNKTEP-VKBRWASDSA-N |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@@H]4[C@@]3(CCC(=O)C4)C)O)C |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(=O)C4)C)O)C |
Origin of Product |
United States |
Preparation Methods
Oxidation of Ursodeoxycholic Acid
Procedure :
UDCA (3α,7β-dihydroxy-5β-cholan-24-oic acid) is oxidized at the C3 position using Jones reagent (CrO₃ in H₂SO₄) or pyridinium chlorochromate (PCC). The reaction proceeds under anhydrous conditions in acetone or dichloromethane.
Key Data :
Wittig Reaction from 3-Oxo-cholanic Acid Intermediates
Procedure :
A Wittig reaction is employed to introduce the 7β-hydroxy group. Starting from 3-oxo-5β-cholan-24-oic acid, epoxidation at C6–C7 followed by regioselective reduction yields the target compound.
Key Steps :
-
Epoxidation with m-CPBA (meta-chloroperbenzoic acid) in CH₂Cl₂.
-
Reduction using NaBH₄ in THF/MeOH to achieve 7β-configuration.
Yield : 58% (over two steps).
Microbial Biotransformation
Bacterial Hydroxylation of Lithocholic Acid
Strain : Pseudomonas spp. or Rhodococcus spp. hydroxylate lithocholic acid (3α-hydroxy-5β-cholan-24-oic acid) at C7.
Conditions :
-
Substrate: 3-oxo-5β-cholan-24-oic acid (10 g/L)
-
Product Isolation : Ethyl acetate extraction, followed by silica gel chromatography.
Industrial-Scale Synthesis and Impurity Control
Byproduct in UDCA Production
UNII-N6B5U76KAA is isolated as an impurity during UDCA synthesis via:
-
Catalytic Hydrogenation : Over-reduction of 3-keto intermediates generates the impurity.
-
Crystallization : Recrystallization of UDCA from methanol/dichloromethane (10:1) removes ≤0.1% impurities.
Table 1 : Impurity Profile in UDCA Batches
| Impurity | HPLC Retention Time (min) | Max. Allowable Limit |
|---|---|---|
| This compound | 9.35 | 0.15% |
| Other Impurities | 6.52–8.93 | 0.10% |
Analytical Characterization
Spectroscopic Data
Chromatographic Methods
Challenges and Optimization
Stereochemical Control
Achieving the 7β-hydroxy configuration requires precise reaction conditions:
Q & A
Q. How to ensure ethical compliance in studies involving this compound?
- Methodological Answer :
- Safety protocols : Adhere to institutional biosafety guidelines (e.g., PPE, waste disposal).
- Data integrity : Avoid selective reporting; pre-register hypotheses on platforms like Open Science Framework.
- Conflict of interest : Disclose funding sources and affiliations in all publications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
